2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide
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Description
2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Effects in Cancer Cell Lines
A study evaluated the antitumor activity of mercapto xanthine derivatives, which are structurally related to 2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide, on breast cancer (MCF7) and leukemic cancer (K562) cell lines. The compounds showed promising antitumor activity, potentially due to their ability to bind and block oncogenic tyrosine kinases like bcr/abl, which are critical in the development and progression of various cancers. This was further supported by computer docking experiments (Sultani et al., 2017).
Anticancer Activity and Molecular Design
Another study focused on the design and synthesis of purine-diones and pyridopyrimidine-diones, including analogs of this compound. These compounds showed significant anticancer activity, particularly against the human breast cancer cell line MCF-7. The study highlights the importance of molecular design in developing new therapeutic agents with potential anticancer properties (Hayallah, 2017).
Synthesis and Antimicrobial Activities
A number of derivatives related to the chemical structure have been synthesized and exhibited antimicrobial activities against various Gram-positive and Gram-negative bacteria. The study emphasized the correlation between molecular structure and biological activity, indicating the potential of these compounds in the development of new antimicrobial agents (Sharma et al., 2004).
Properties
IUPAC Name |
2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-3-4-5-9-12-25-16-17(24(2)19(28)23-18(16)27)22-20(25)29-13-15(26)21-14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,21,26)(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINFERSWOIYTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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